3-Fluoro-5-methylaniline
Overview
Description
3-Fluoro-5-methylaniline: is an organic compound with the molecular formula C7H8FN . It is characterized by the presence of a fluorine atom and a methyl group attached to an aniline ring. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Utilized in the synthesis of pharmaceutical compounds, particularly those with fluorinated aromatic rings .
Industry:
- Applied in the production of agrochemicals and dyes.
- Used as a building block in the manufacture of specialty chemicals .
Safety and Hazards
3-Fluoro-5-methylaniline is classified as a warning signal word . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper precautions should be taken while handling this compound, including avoiding personal contact and inhalation, using protective clothing, and handling in a well-ventilated area .
Mechanism of Action
Mode of Action
Aromatic amines can interact with their targets through various mechanisms, such as hydrogen bonding or ionic interactions. The fluorine atom in 3-Fluoro-5-methylaniline could form a hydrogen bond with an amino acid residue in the target protein, while the methyl group could participate in hydrophobic interactions .
Biochemical Pathways
Without specific information on the targets and mode of action of this compound, it’s challenging to predict the exact biochemical pathways this compound might affect. Aromatic amines can generally be involved in a wide range of biochemical processes .
Pharmacokinetics
Small, lipophilic molecules like this are often well absorbed and distributed throughout the body .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Without specific information, it’s difficult to predict the exact influence of these factors .
Biochemical Analysis
Biochemical Properties
3-Fluoro-5-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in aromatic amine metabolism. The interactions between this compound and these enzymes often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can influence the enzyme’s activity and, consequently, the biochemical pathways in which they are involved .
Cellular Effects
The effects of this compound on different cell types and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in detoxification processes, leading to changes in the cell’s metabolic state. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in the metabolism of aromatic amines, thereby affecting the overall metabolic flux. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. In in vitro studies, this compound has been observed to degrade over time, leading to a decrease in its biological activity. In in vivo studies, the compound’s stability and degradation can affect its efficacy and toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For example, high doses of this compound may lead to liver toxicity or other organ damage in animal models. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of aromatic amines. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. These interactions can lead to the formation of various metabolites, which may have different biological activities and toxicities. The effects on metabolic flux and metabolite levels are important considerations in the study of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via organic cation transporters and distributed to various tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in metabolic processes. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method for preparing 3-Fluoro-5-methylaniline involves the nitration of 3-Fluoro-5-methyltoluene to form 3-Fluoro-5-nitrotoluene, followed by reduction to yield the desired aniline compound.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 3-Fluoro-5-bromotoluene is coupled with an appropriate boronic acid derivative under palladium catalysis to form this compound.
Industrial Production Methods:
- Industrial production often employs the nitration and reduction route due to its scalability and cost-effectiveness. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-5-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form various substituted anilines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-Fluoro-5-nitroaniline.
Reduction: Formation of various substituted anilines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Comparison with Similar Compounds
- 3-Fluoroaniline
- 5-Fluoro-2-methylaniline
- 2-Fluoro-5-methylaniline
- 3-Fluoro-2-methylaniline
Comparison:
- 3-Fluoro-5-methylaniline is unique due to the specific positioning of the fluorine and methyl groups on the aniline ring, which can influence its reactivity and interaction with other molecules.
- Compared to other fluorinated anilines, it may exhibit different electronic and steric properties, affecting its suitability for various applications .
Properties
IUPAC Name |
3-fluoro-5-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHBKGYVIHTBDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380947 | |
Record name | 3-Fluoro-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52215-41-5 | |
Record name | 3-Fluoro-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-FLUORO-5-METHYLANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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